Isopropyl b-D-thioglucuronide sodium salt

Catalog No.
S979069
CAS No.
208589-93-9
M.F
C9H15NaO6S
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl b-D-thioglucuronide sodium salt

CAS Number

208589-93-9

Product Name

Isopropyl b-D-thioglucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M

SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Enhancing β-D-Glucuronidase Assays

The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.

Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.

According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].

Isopropyl β-D-thioglucuronide sodium salt is a synthetic compound with the molecular formula C9H15NaO6SC_9H_{15}NaO_6S and a molecular weight of approximately 274.27 g/mol. It is recognized for its role as a substrate in biochemical assays, particularly in enhancing the sensitivity of β-D-glucuronidase assays. This compound is utilized in various biochemical applications, including those involving Escherichia coli, where it serves as an inducer for enzyme activity .

As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].

The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].

, primarily involving enzymatic hydrolysis facilitated by β-D-glucuronidase. In these reactions, the compound undergoes cleavage to release isopropyl β-D-thioglycoside and other products, which can be monitored for assay sensitivity and substrate activity. The compound's structure allows it to mimic natural substrates, making it a valuable tool in studying enzyme kinetics and mechanisms .

The biological activity of isopropyl β-D-thioglucuronide sodium salt is primarily linked to its ability to induce β-D-glucuronidase, an enzyme that plays a crucial role in the metabolism of glucuronic acid conjugates. This induction enhances the detection of various substrates in microbial assays, particularly for identifying bacterial strains based on their enzymatic profiles. The compound’s effectiveness in increasing assay sensitivity makes it a significant reagent in microbiological and biochemical research .

The synthesis of isopropyl β-D-thioglucuronide sodium salt typically involves the reaction of glucuronic acid derivatives with isopropyl thio compounds under controlled conditions. The process may include steps such as protection-deprotection strategies to ensure the integrity of functional groups during synthesis. Various methods can be employed, including:

  • Chemical Synthesis: Utilizing specific reagents to facilitate the formation of the thioether linkage.
  • Enzymatic Synthesis: Employing glycosyltransferases that can transfer glucuronic acid moieties to thiol-containing substrates .

Isopropyl β-D-thioglucuronide sodium salt has diverse applications in:

  • Biochemical Assays: Used as a substrate to enhance sensitivity in β-D-glucuronidase assays.
  • Microbial Detection: Serves as an inducer for detecting specific bacterial enzymes.
  • Research Tools: Acts as a molecular tool in various biochemical and immunological studies, aiding in enzyme characterization and metabolic pathway analysis .

Interaction studies involving isopropyl β-D-thioglucuronide sodium salt focus on its compatibility with various enzymes and microbial systems. The compound has been shown to effectively interact with β-D-glucuronidase, leading to increased activity levels that facilitate more sensitive detection methods. Research often examines how variations in concentration affect enzyme kinetics and substrate specificity, providing insights into metabolic processes and enzyme regulation .

Isopropyl β-D-thioglucuronide sodium salt shares structural and functional similarities with several other compounds, notably:

Comparison Table

CompoundInduction TargetUnique Features
Isopropyl β-D-thioglucuronideβ-D-glucuronidaseEnhances assay sensitivity; used in microbial assays
Isopropyl β-D-galactosideLac operon (β-galactosidase)Commonly used for protein expression induction
Isopropyl 1-thio-β-D-galactosideGalactosidaseInduces specific enzymatic pathways
Methyl β-D-thioglucuronideVariesMethylation alters interaction profiles

The uniqueness of isopropyl β-D-thioglucuronide sodium salt lies in its specific induction of glucuronidase activity, making it particularly valuable for studies focused on glucuronic acid metabolism and related enzymatic functions .

Molecular Structure and Formula

Isopropyl beta-D-thioglucuronide sodium salt represents a specialized thioglycoside derivative with the molecular formula C₉H₁₅NaO₆S and a molecular weight of 274.27 g/mol [1] [2]. The compound is catalogued under Chemical Abstracts Service number 208589-93-9 and is systematically named as sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate according to International Union of Pure and Applied Chemistry nomenclature [2]. The molecular structure features a glucuronic acid backbone with a sulfur atom replacing the oxygen at the anomeric position, creating a thioglycosidic linkage to an isopropyl group [1] [3]. The carboxylate group exists as a sodium salt, enhancing the compound's water solubility characteristics [2].

PropertyValue
Molecular FormulaC₉H₁₅NaO₆S
Chemical Abstracts Service Number208589-93-9
Molecular Weight (g/mol)274.27
International Union of Pure and Applied Chemistry Namesodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate
Simplified Molecular Input Line Entry SystemCC(C)SC1OC@@HC(=O)O[Na]
International Chemical Identifier KeyKBUAMHFDNNUCET-JYYOLFTLSA-M

Stereochemistry and Anomeric Configuration

The stereochemical configuration of isopropyl beta-D-thioglucuronide sodium salt follows the beta-D-glucuronic acid framework with specific stereochemical designations at each carbon center [1] [2]. The anomeric configuration is designated as beta, indicating that the isopropyl sulfur substituent adopts the equatorial position relative to the pyranose ring [4]. The compound exhibits the characteristic (2S,3S,4S,5R,6S) stereochemical arrangement, where the hydroxyl groups at positions 2, 3, and 4 maintain the trans-diaxial relationship typical of glucose derivatives [2] [4]. The thioglycosidic linkage at the anomeric carbon creates a C-S bond that is more stable than the corresponding O-glycosidic bond, providing enhanced resistance to acid-catalyzed hydrolysis [5]. The glucuronic acid moiety retains its natural D-configuration, with the carboxylate group at position 6 maintaining the expected stereochemical orientation [1] [6].

Physical Properties

Appearance and Solubility Characteristics

Isopropyl beta-D-thioglucuronide sodium salt presents as a white to off-white crystalline powder with high purity levels typically exceeding 97.0% when analyzed by thin layer chromatography [1] [7]. The compound demonstrates excellent solubility in water due to its ionic sodium salt character, making it readily dispersible in aqueous solutions [8] [9]. The water solubility is significantly enhanced compared to the free acid form, with the sodium salt facilitating dissolution in polar solvents [10]. Limited data suggests moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide, though specific quantitative values require further investigation [10]. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory applications [7].

Hygroscopic Nature

The sodium salt form of isopropyl beta-D-thioglucuronide exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions [12]. Water content analysis using Karl Fischer titration typically reveals maximum moisture levels of 1% in properly stored samples [13]. The hygroscopic character necessitates careful storage conditions to prevent degradation and maintain compound integrity [14] [15]. The tendency to absorb water is attributed to the ionic nature of the sodium carboxylate group, which forms hydrogen bonds with atmospheric moisture . This property requires consideration during analytical procedures and long-term storage protocols [16].

Thermal Stability Parameters

Thermal stability data for isopropyl beta-D-thioglucuronide sodium salt indicates decomposition temperatures that vary depending on analytical conditions and heating rates [17]. The compound demonstrates stability under recommended storage temperatures of -20°C, where degradation is minimal over extended periods [1] [7]. At elevated temperatures, the thioglycosidic bond may undergo thermal cleavage, leading to the formation of the corresponding thiol and glucuronic acid derivatives [17]. The presence of the sodium salt stabilizes the carboxylate group against thermal decarboxylation compared to the free acid form [18]. Differential scanning calorimetry studies would provide more precise thermal transition data, though specific values are not extensively documented in current literature [16].

PropertyValue
AppearanceCrystalline powder
FormPowder
ColorWhite to off-white
Purity (Thin Layer Chromatography)≥97.0%
Optical Activity [α]/D (degrees)-86.0±2.5° (c = 1 in H₂O)
Storage Temperature (°C)-20
Water Content (Karl Fischer)Maximum 1%
Solubility in WaterSoluble
Solubility in Organic SolventsLimited data available

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy of isopropyl beta-D-thioglucuronide sodium salt reveals complex spectral patterns characteristic of thioglycosides [19] [20]. Proton nuclear magnetic resonance spectra typically exhibit signals corresponding to the isopropyl methyl groups appearing as doublets around 1.2-1.3 ppm, with the isopropyl methine proton manifesting as a septet at approximately 2.8-3.0 ppm [20] [6]. The glucuronic acid ring protons display characteristic coupling patterns, with the anomeric proton appearing as a doublet around 4.6-4.8 ppm, reflecting the beta-configuration [19] [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides structural confirmation through distinct chemical shifts for the thioglycosidic carbon, carboxylate carbon, and the isopropyl carbons [20]. The spectral complexity often arises from conformational effects and potential rotamer formation, particularly in derivatives containing bulky substituents [19].

Infrared and Ultraviolet-Visible Profiles

Infrared spectroscopy of isopropyl beta-D-thioglucuronide sodium salt demonstrates characteristic absorption bands corresponding to hydroxyl stretching vibrations typically observed in the 3200-3600 cm⁻¹ region [21]. The carboxylate functionality exhibits asymmetric and symmetric stretching modes around 1600 cm⁻¹ and 1400 cm⁻¹, respectively, confirming the presence of the sodium salt form [21]. Carbon-hydrogen stretching vibrations from the isopropyl and glucuronic acid framework appear in the 2800-3000 cm⁻¹ range [17]. The thioglycosidic linkage may contribute to specific vibrational modes in the fingerprint region, though detailed assignments require comparative studies with related compounds [21]. Ultraviolet-visible spectroscopy data for this compound class remains limited in the literature, with most thioglucuronides showing minimal absorption in the ultraviolet region unless conjugated chromophores are present [22].

Mass Spectrometry Signatures

Mass spectrometry analysis of isopropyl beta-D-thioglucuronide sodium salt employs electrospray ionization techniques in both positive and negative ion modes [22] [23]. The molecular ion peak appears at m/z 274.27 in positive ion mode when associated with the sodium cation, while negative ion mode typically reveals the deprotonated carboxylate anion [1] [22]. Fragmentation patterns commonly include loss of the isopropyl group, yielding characteristic daughter ions that confirm the thioglycosidic structure [22]. Collision-induced dissociation studies demonstrate sequential loss of hydroxyl groups and ring fragmentation typical of carbohydrate derivatives [6] [22]. High-resolution mass spectrometry provides accurate mass measurements that distinguish this compound from related structural isomers and confirm molecular formula assignments [6] [23].

TechniqueKey Features/ApplicationsReference Conditions
¹H Nuclear Magnetic ResonanceComplex spectra due to conformational effects and rotamersVarious solvents (CDCl₃, D₂O)
¹³C Nuclear Magnetic ResonanceCarbon framework characterizationVarious solvents (CDCl₃, D₂O)
Infrared SpectroscopyFunctional group identificationStandard conditions
Ultraviolet-Visible SpectroscopyLimited data availableStandard conditions
Mass Spectrometry (Electrospray Ionization)Molecular ion detection and fragmentation patternsPositive and negative ion modes

Dates

Modify: 2023-08-16

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